molecular formula C6H8ClN3O B13015692 2-Chloro-4-ethoxy-5-pyrimidinamine

2-Chloro-4-ethoxy-5-pyrimidinamine

Cat. No.: B13015692
M. Wt: 173.60 g/mol
InChI Key: UDKOWJZQBBJYBT-UHFFFAOYSA-N
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Description

2-chloro-4-ethoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-ethoxypyrimidin-5-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the methoxy groups with the ethoxy group. The reaction is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-chloro-4-ethoxypyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-ethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-ethoxypyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-ethoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylpyridin-4-amine
  • 2-chloro-4-amino-5-methylpyridine
  • 4-amino-2-chloro-5-methylpyridine

Uniqueness

2-chloro-4-ethoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at position 4 and the chlorine atom at position 2 makes it a versatile intermediate for various synthetic applications. Its unique structure also contributes to its potential as a pharmacologically active compound .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-4-ethoxypyrimidin-5-amine

InChI

InChI=1S/C6H8ClN3O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2,8H2,1H3

InChI Key

UDKOWJZQBBJYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1N)Cl

Origin of Product

United States

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